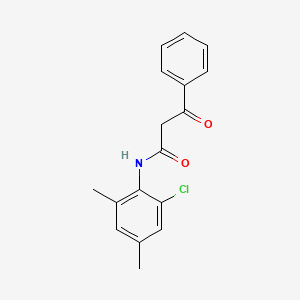

N-(2-chloro-4,6-dimethylphenyl)-3-oxo-3-phenylpropanamide

Descripción general

Descripción

N-(2-chloro-4,6-dimethylphenyl)-3-oxo-3-phenylpropanamide is an organic compound with a complex structure It is characterized by the presence of a chlorinated aromatic ring, a phenyl group, and an amide linkage

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4,6-dimethylphenyl)-3-oxo-3-phenylpropanamide typically involves the reaction of 2-chloro-4,6-dimethylaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate amide, which is then further reacted to yield the final product. The reaction conditions generally include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall safety.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-chloro-4,6-dimethylphenyl)-3-oxo-3-phenylpropanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted aromatic compounds.

Aplicaciones Científicas De Investigación

N-(2-chloro-4,6-dimethylphenyl)-3-oxo-3-phenylpropanamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism by which N-(2-chloro-4,6-dimethylphenyl)-3-oxo-3-phenylpropanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

- N-(2-chloro-4,6-dimethylphenyl)acetamide

- N-(2-chloro-4,6-dimethylphenyl)-4-methoxybenzamide

- 2,4-dichloro-N-(2-chloro-4,6-dimethylphenyl)benzamide

Uniqueness

N-(2-chloro-4,6-dimethylphenyl)-3-oxo-3-phenylpropanamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various research applications. Its chlorinated aromatic ring and amide linkage provide distinct reactivity patterns compared to other similar compounds.

Actividad Biológica

N-(2-chloro-4,6-dimethylphenyl)-3-oxo-3-phenylpropanamide, also known as CAS 749896-89-7, is a compound of significant interest in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications.

Chemical Structure and Properties

Chemical Formula: C17H16ClNO2

Molecular Weight: 301.77 g/mol

IUPAC Name: this compound

The compound features a chlorinated aromatic ring, a phenyl group, and an amide linkage. Its unique structure contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-4,6-dimethylaniline with benzoyl chloride in the presence of a base such as pyridine. This process can be optimized for higher yields and purity through continuous flow synthesis methods .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it has been implicated in studies related to enzyme inhibition and protein-ligand interactions .

Enzyme Inhibition Studies

Research has shown that this compound exhibits inhibitory effects on certain enzymes relevant to metabolic pathways. For instance, studies have indicated that it may protect pancreatic β-cells against endoplasmic reticulum (ER) stress-induced dysfunction and death, which is crucial in the context of diabetes management .

Table 1: Summary of Biological Activities

Case Studies

A notable case study explored the protective effects of this compound on INS-1 cells under ER stress conditions. The study demonstrated that treatment with this compound significantly reduced markers of apoptosis (cleaved caspase-3 and PARP), indicating its potential as a therapeutic agent for diabetes .

Comparison with Similar Compounds

This compound can be compared to other compounds with similar structures that also exhibit biological activity:

| Compound Name | Activity Type | Reference |

|---|---|---|

| N-(2-chloro-4,6-dimethylphenyl)acetamide | Moderate enzyme inhibition | |

| N-(2-chloro-4,6-dimethylphenyl)-4-methoxybenzamide | Antiproliferative effects |

Propiedades

IUPAC Name |

N-(2-chloro-4,6-dimethylphenyl)-3-oxo-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO2/c1-11-8-12(2)17(14(18)9-11)19-16(21)10-15(20)13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COOIFIYJPGQGRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)NC(=O)CC(=O)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501323836 | |

| Record name | N-(2-chloro-4,6-dimethylphenyl)-3-oxo-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501323836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49673719 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

749896-89-7 | |

| Record name | N-(2-chloro-4,6-dimethylphenyl)-3-oxo-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501323836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.